Acetic acid;octa-1,7-dien-1-ol Acetic acid;octa-1,7-dien-1-ol
Brand Name: Vulcanchem
CAS No.: 141974-85-8
VCID: VC16824283
InChI: InChI=1S/C8H14O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h2,7-9H,1,3-6H2;1H3,(H,3,4)
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Acetic acid;octa-1,7-dien-1-ol

CAS No.: 141974-85-8

Cat. No.: VC16824283

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Acetic acid;octa-1,7-dien-1-ol - 141974-85-8

Specification

CAS No. 141974-85-8
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name acetic acid;octa-1,7-dien-1-ol
Standard InChI InChI=1S/C8H14O.C2H4O2/c1-2-3-4-5-6-7-8-9;1-2(3)4/h2,7-9H,1,3-6H2;1H3,(H,3,4)
Standard InChI Key DHMTXGAEABOUDJ-UHFFFAOYSA-N
Canonical SMILES CC(=O)O.C=CCCCCC=CO

Introduction

Molecular Structure and Nomenclature

Chemical Composition and IUPAC Conventions

Acetic acid;octa-1,7-dien-1-ol is formally a molecular complex or salt comprising acetic acid (C₂H₄O₂) and octa-1,7-dien-1-ol (C₈H₁₄O). The dienol component features conjugated double bonds at the 1 and 7 positions, though this configuration is chemically unusual due to the extended conjugation across an eight-carbon chain. A more plausible structural analog, 1,7-octadien-3-ol acetate (C₁₀H₁₆O₂), has been documented with a molecular weight of 168.24 g/mol and the IUPAC name 1,7-Octadien-3-yl acetate . This compound’s SMILES notation (CCCCCCC=CO.CC(=O)O) suggests a terminal double bond in the octenol moiety esterified with acetic acid .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.24 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds5

Synthesis and Enantiomeric Resolution

Lipase-Catalyzed Asymmetric Acylation

The synthesis of dienol acetates often employs enzymatic methods to achieve chiral specificity. For (Z)-1,5-octadien-3-ol, lipase PS (from Burkholderia cepacia) and CHIRAZYME L-2 (from Candida antarctica) have been used to resolve racemic mixtures via kinetic resolution . In a typical procedure:

  • Racemic (Z)-1,5-octadien-3-ol is treated with vinyl acetate in the presence of lipase PS.

  • The enzyme selectively acylates the (R)-enantiomer, yielding (R)-1,5-octadien-3-yl acetate and leaving (S)-1,5-octadien-3-ol .

  • After 3 hours at room temperature, conversions of 37.8–49.0% are achieved, with enantiomeric excess (ee) values up to 89.2% for the (R)-acetate .

Challenges in 1,7-Diene Synthesis

Synthesizing the 1,7-diene motif presents steric and electronic hurdles due to the distal double bonds. No direct methods for octa-1,7-dien-1-ol synthesis are reported, but analogous routes for 1,5-dienes suggest potential strategies:

  • Oxidative Dehydrogenation: Transition-metal catalysts (e.g., Pd/C) could dehydrogenate saturated precursors.

  • Wittig Olefination: Sequential alkene formation using ylides at C1 and C7 positions.

Physicochemical and Spectroscopic Properties

Thermal Stability and Pyrolytic Behavior

While pyrolysis data for acetic acid;octa-1,7-dien-1-ol are unavailable, co-pyrolysis studies of similar esters (e.g., propyl linoleate) reveal decomposition pathways involving:

  • Decarboxylation: Loss of CO₂ from acetic acid at ~300°C.

  • Diels-Alder Cyclization: Intramolecular [4+2] cycloaddition of conjugated dienes, forming bicyclic ketones .

Infrared (IR) Spectroscopy

  • O-H Stretch: Broad band at 3200–3600 cm⁻¹ (acetic acid and dienol hydroxyls) .

  • C=O Stretch: Sharp peak at 1740–1760 cm⁻¹ (acetate ester) .

  • C=C Stretch: Absorptions at 1640–1680 cm⁻¹ (diene system) .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • δ 5.3–5.8 ppm (m, 4H, CH₂=CH–CH₂–CH=CH₂).

    • δ 4.1–4.3 ppm (t, 2H, –OCH₂–).

    • δ 2.0–2.1 ppm (s, 3H, CH₃COO–) .

Applications and Biological Relevance

Flavor and Fragrance Industry

(Z)-1,5-Octadien-3-ol, a structural analog, is identified as a key aroma compound in Pacific oysters (Crassostrea gigas), imparting marine, metallic notes . Its acetate derivative enhances fruity esters in perfumery.

Analytical Challenges and Future Directions

Gaps in Characterization

  • No X-ray crystallography or high-resolution mass spectrometry (HRMS) data are available for acetic acid;octa-1,7-dien-1-ol.

  • Metabolic pathways and toxicity profiles require elucidation.

Opportunities in Catalysis

Developing enantioselective hydrogenation catalysts for 1,7-dienes could enable scalable production of chiral intermediates.

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